molecular formula C9H11IN2 B8207927 1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide

1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide

Cat. No.: B8207927
M. Wt: 274.10 g/mol
InChI Key: SISBCKHYPFJGII-UHFFFAOYSA-M
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Description

1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide is a heterocyclic organic compound with the molecular formula C9H11IN2. This compound is known for its unique structure, which includes a pyrrolo[3,2-b]pyridine core with two methyl groups and an iodide ion. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide typically involves the reaction of 1,4-dimethylpyrrole with iodine in the presence of a suitable solvent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include acetonitrile or dichloromethane.

    Reaction Time: The reaction time can vary but is generally completed within a few hours.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolo[3,2-b]pyridine core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives where the iodide ion is replaced by other functional groups.

Scientific Research Applications

1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound can:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with DNA: Bind to DNA and affect gene expression.

    Modulate Receptors: Interact with cellular receptors and influence signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpyridine: Similar structure but lacks the pyrrolo[3,2-b] core.

    1,4-Dimethylimidazole: Contains an imidazole ring instead of the pyrrolo[3,2-b]pyridine core.

    1,4-Dimethylpyrazole: Features a pyrazole ring in place of the pyrrolo[3,2-b]pyridine core.

Uniqueness

1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,4-dimethylpyrrolo[3,2-b]pyridin-4-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2.HI/c1-10-6-3-4-8-9(10)5-7-11(8)2;/h3-7H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISBCKHYPFJGII-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=[N+]2C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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